![molecular formula C12H16BrNO B7592638 N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It is a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand that is used as an antiepileptic drug.
Wirkmechanismus
The mechanism of action of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves its binding to SV2A. This binding inhibits the release of neurotransmitters, which reduces the likelihood of seizures. The drug has been found to have a higher affinity for SV2A than other antiepileptic drugs, which may explain its effectiveness in treating drug-resistant epilepsy.
Biochemical and Physiological Effects
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase GABAergic inhibition, which is thought to be the primary mechanism by which it reduces seizures. The drug has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has a number of advantages and limitations for lab experiments. One advantage is its high affinity for SV2A, which makes it a useful tool for studying the role of this protein in neurotransmitter release. However, the drug's specificity for SV2A may limit its usefulness in studying other aspects of epilepsy and neurodegenerative diseases.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide. One area of research is the development of new antiepileptic drugs that target SV2A. Another area of research is the use of the drug in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to better understand the mechanism of action of the drug and its effects on the brain.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves the reaction between 3-bromobenzyl cyanide and isobutyryl chloride. The reaction takes place in the presence of a base and a solvent. The product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has been extensively researched for its antiepileptic properties. It has been shown to have a high affinity for SV2A, which is a protein that is involved in the regulation of neurotransmitter release. The drug has been found to reduce seizures in patients with epilepsy, including those who are resistant to other antiepileptic drugs.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(15)14-12(2,3)8-10-5-4-6-11(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKBYWIVAZRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.